synthesis and characterization of 2-chloro-N-(2,2-diphenylethyl)acetamide
synthesis and characterization of 2-chloro-N-(2,2-diphenylethyl)acetamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(2,2-diphenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the , a valuable intermediate in organic synthesis. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights necessary for successful replication and understanding. We will delve into the reaction mechanism, a detailed experimental protocol, robust characterization methods, and critical safety considerations.
Introduction and Significance
2-chloro-N-(2,2-diphenylethyl)acetamide is a bifunctional molecule featuring a reactive chloroacetyl group and a sterically significant 2,2-diphenylethyl moiety. The chloroacetyl group serves as a versatile synthetic handle, enabling further molecular elaboration through nucleophilic substitution reactions.[1][2] This makes the compound a key building block in the development of more complex molecules, particularly within the pharmaceutical industry where the formation of stable amide bonds is a cornerstone of drug design.[1] This guide offers an authoritative framework for the synthesis and rigorous analytical characterization of this compound.
Synthesis of 2-chloro-N-(2,2-diphenylethyl)acetamide
The synthesis is achieved through the acylation of 2,2-diphenylethylamine with chloroacetyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is a classic example of nucleophilic acyl substitution.[3]
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism.[4][5] The nitrogen atom of 2,2-diphenylethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][5]
Caption: Nucleophilic addition-elimination mechanism.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |
| 2,2-Diphenylethylamine | C₁₄H₁₅N | 197.28 | Red-pink solid, Melting Point: 38°C.[6] |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Colorless liquid, lachrymator, reacts violently with water.[7][8] |
| Triethylamine (Base) | (C₂H₅)₃N | 101.19 | Colorless liquid, acts as an HCl scavenger. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, aprotic solvent. |
| Deionized Water | H₂O | 18.02 | Used for reaction quenching and washing. |
| Saturated NaCl (Brine) | NaCl(aq) | - | Used for washing the organic layer. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying agent. |
| Ethanol | C₂H₅OH | 46.07 | Recrystallization solvent. |
Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of the target compound.
Caption: Step-by-step synthesis and purification workflow.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-diphenylethylamine (10.0 g, 50.7 mmol) and triethylamine (7.7 mL, 55.8 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (4.4 mL, 55.8 mmol) in 20 mL of anhydrous THF dropwise to the stirred amine solution over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 6 hours.[9]
-
Work-up: The triethylammonium chloride precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is dissolved in 100 mL of dichloromethane. The organic solution is washed sequentially with 50 mL of deionized water and 50 mL of saturated sodium chloride solution (brine).
-
Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from ethanol to afford 2-chloro-N-(2,2-diphenylethyl)acetamide as a crystalline solid.[10][11]
Safety Precautions
Handling chloroacetyl chloride requires stringent safety measures due to its hazardous nature.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
-
Ventilation: All operations involving chloroacetyl chloride must be conducted in a certified chemical fume hood to avoid inhalation of its corrosive and lachrymatory vapors.[8]
-
Handling: Chloroacetyl chloride is highly reactive with water and protic solvents, generating toxic HCl gas.[7][14] Ensure all glassware is dry and handle the reagent under an inert atmosphere if possible.
-
Spills: In case of a spill, isolate the area and use a vapor-suppressing foam. Do not use water.[15]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water.[12][15] If inhaled, move the individual to fresh air and seek immediate medical attention.[12]
Characterization of the Synthesized Product
Confirmation of the structure and purity of the synthesized 2-chloro-N-(2,2-diphenylethyl)acetamide is essential. The following analytical techniques are employed for this purpose.
Spectroscopic Data
¹H NMR (Proton NMR) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.4 | Multiplet | 10H | Aromatic protons (-C₆H₅) |
| ~ 6.5 - 6.8 | Broad Singlet | 1H | Amide proton (-NH-) |
| ~ 4.2 - 4.4 | Triplet | 1H | Methine proton (-CH-) |
| ~ 4.0 | Singlet | 2H | Methylene protons (-CH₂Cl) |
| ~ 3.6 - 3.8 | Multiplet | 2H | Methylene protons (-CH₂-NH) |
Note: Predicted values are based on analogous structures. The amide proton signal may be broad and its chemical shift can vary with solvent and concentration.
¹³C NMR (Carbon NMR) Spectroscopy: This technique identifies all unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 168 | Carbonyl carbon (-C=O) |
| ~ 140 - 145 | Quaternary aromatic carbons |
| ~ 125 - 130 | Aromatic carbons (-CH-) |
| ~ 50 - 55 | Methine carbon (-CH-) |
| ~ 45 - 50 | Methylene carbon (-CH₂-NH) |
| ~ 40 - 45 | Methylene carbon (-CH₂Cl) |
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3300 | N-H Stretch | Amide |
| ~ 3030 | C-H Stretch | Aromatic |
| ~ 2950 | C-H Stretch | Aliphatic |
| ~ 1650 - 1680 | C=O Stretch (Amide I) | Amide |
| ~ 1550 | N-H Bend (Amide II) | Amide |
| ~ 700 - 800 | C-Cl Stretch | Alkyl Halide |
Characteristic absorption bands confirm the presence of the amide linkage and the chloroalkyl group.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z Value | Assignment | Notes |
| ~ 275.1 | [M]⁺ | Molecular ion peak for ³⁵Cl isotope |
| ~ 277.1 | [M+2]⁺ | Isotopic peak for ³⁷Cl |
| Varies | Fragments | Fragmentation may involve loss of -CH₂Cl, -C₆H₅, etc. |
The presence of a chlorine atom is confirmed by the characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.[16]
Physical Properties
-
Appearance: Expected to be a white to off-white crystalline solid.
-
Melting Point: A sharp, defined melting point is indicative of high purity. The experimentally determined value should be reported and compared to literature values if available.
Conclusion
This guide has outlined a reliable and well-characterized method for the synthesis of 2-chloro-N-(2,2-diphenylethyl)acetamide. By adhering to the detailed protocol and safety precautions, researchers can confidently prepare this versatile intermediate for further applications in drug discovery and organic synthesis. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product, ensuring the integrity of subsequent research endeavors.
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